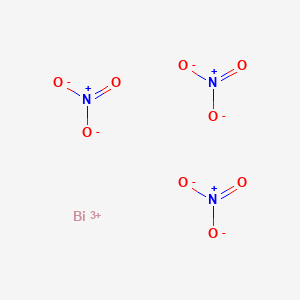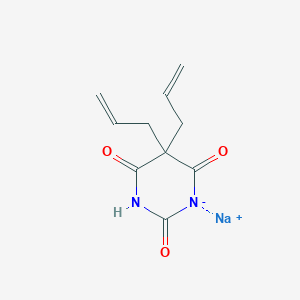
Sodium 5,5-diallylbarbiturate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5,5-diallylbarbiturate, also known as diallylbarbituric acid sodium salt, is a barbiturate derivative that has been used in scientific research for many years. This compound is a white crystalline powder that is soluble in water. Sodium 5,5-diallylbarbiturate is a central nervous system depressant that has been shown to have a variety of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of Sodium 5,5-Sodium 5,5-diallylbarbiturateturate involves the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This results in a decrease in neuronal excitability and an overall sedative effect.
Biochemical And Physiological Effects
Sodium 5,5-Sodium 5,5-diallylbarbiturateturate has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This results in increased levels of acetylcholine in the brain, which may contribute to the sedative effects of the compound. Sodium 5,5-Sodium 5,5-diallylbarbiturateturate has also been shown to decrease the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Advantages And Limitations For Lab Experiments
One advantage of using Sodium 5,5-Sodium 5,5-diallylbarbiturateturate in lab experiments is that it has a well-established mechanism of action and has been extensively studied. However, one limitation is that it is a central nervous system depressant and can be lethal at high doses. Therefore, caution must be taken when handling and administering the compound.
Future Directions
There are several future directions for research on Sodium 5,5-Sodium 5,5-diallylbarbiturateturate. One area of interest is the development of new barbiturate derivatives with improved pharmacological properties. Another area of research is the investigation of the role of Sodium 5,5-Sodium 5,5-diallylbarbiturateturate in the treatment of neurological disorders, such as epilepsy and anxiety disorders. Finally, there is a need for further studies on the biochemical and physiological effects of Sodium 5,5-Sodium 5,5-diallylbarbiturateturate to better understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, Sodium 5,5-Sodium 5,5-diallylbarbiturateturate is a barbiturate derivative that has been extensively studied in scientific research. It has a well-established mechanism of action and has been shown to have a variety of biochemical and physiological effects. While caution must be taken when handling and administering the compound, Sodium 5,5-Sodium 5,5-diallylbarbiturateturate has the potential to be a valuable tool in the development of new barbiturate derivatives and in the treatment of neurological disorders.
Synthesis Methods
The synthesis of Sodium 5,5-Sodium 5,5-diallylbarbiturateturate involves the reaction of diallylmalonic acid with urea in the presence of sodium ethoxide. This reaction produces the sodium salt of Sodium 5,5-diallylbarbiturateturic acid, which can be further purified by recrystallization.
Scientific Research Applications
Sodium 5,5-Sodium 5,5-diallylbarbiturateturate has been used in scientific research as a reference compound for the development of new barbiturate derivatives. It has also been used in studies on the central nervous system, including investigations into the effects of barbiturates on brain function and behavior.
properties
CAS RN |
15130-95-7 |
|---|---|
Product Name |
Sodium 5,5-diallylbarbiturate |
Molecular Formula |
C10H10N2Na2O3 |
Molecular Weight |
230.2 g/mol |
IUPAC Name |
sodium;5,5-bis(prop-2-enyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C10H12N2O3.Na/c1-3-5-10(6-4-2)7(13)11-9(15)12-8(10)14;/h3-4H,1-2,5-6H2,(H2,11,12,13,14,15);/q;+1/p-1 |
InChI Key |
XGUUCCVRACSUAD-UHFFFAOYSA-M |
SMILES |
C=CCC1(C(=O)NC(=O)[N-]C1=O)CC=C.[Na+] |
Canonical SMILES |
C=CCC1(C(=O)NC(=O)[N-]C1=O)CC=C.[Na+] |
Other CAS RN |
15130-95-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



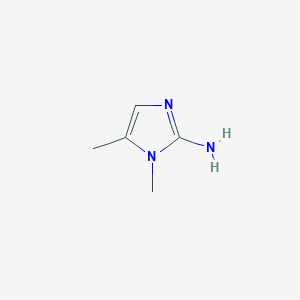

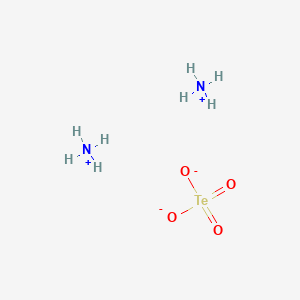
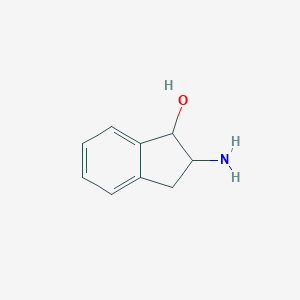
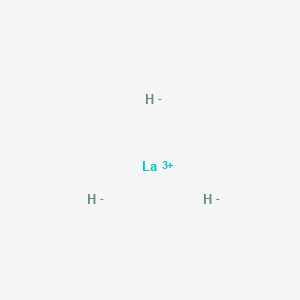
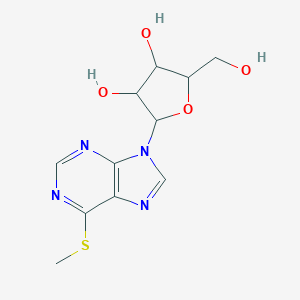
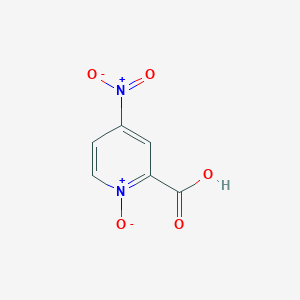
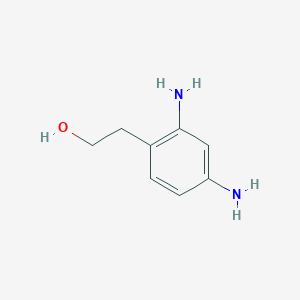

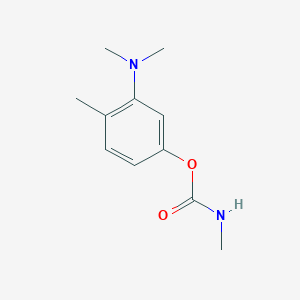
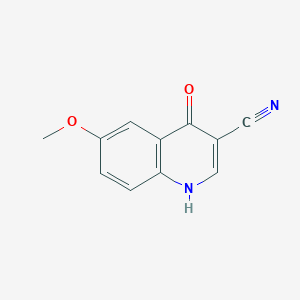
![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
![Thiazolo[5,4-d]pyrimidine, 2-methyl-](/img/structure/B81891.png)
